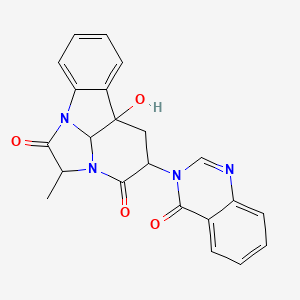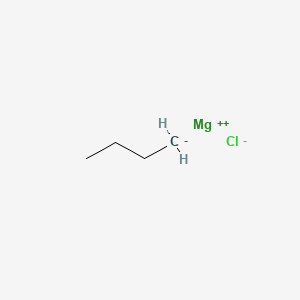
Magnesium;butane;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium butane chloride is an organometallic compound that combines magnesium, butane, and chloride. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The general formula for this compound is C₄H₉MgCl, where magnesium is bonded to a butyl group and a chloride ion.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium butane chloride is typically prepared by reacting magnesium metal with butyl chloride in the presence of an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent the magnesium from reacting with moisture or oxygen. The reaction proceeds as follows:
Mg+C4H9Cl→C4H9MgCl
The reaction is exothermic and requires careful control of temperature to avoid side reactions. The resulting product is a solution of magnesium butane chloride in the ether solvent.
Industrial Production Methods
On an industrial scale, the production of magnesium butane chloride involves similar principles but is optimized for large-scale operations. The process includes the use of high-purity magnesium and butyl chloride, along with advanced techniques for maintaining an inert atmosphere and controlling reaction conditions. The product is typically purified through distillation or crystallization to remove impurities.
化学反応の分析
Types of Reactions
Magnesium butane chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form higher alkanes.
Electrophiles: Reacts with various electrophiles under controlled conditions to form complex organic molecules.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Alkanes: Formed from reactions with alkyl halides.
Complex Organic Molecules: Formed from coupling reactions with electrophiles.
科学的研究の応用
Magnesium butane chloride is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and polymers.
Biology: Utilized in the preparation of biologically active compounds and natural product synthesis.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of magnesium butane chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the butyl group and chloride ion, creating a polarized bond that facilitates nucleophilic attack on electrophilic centers. This reactivity is harnessed in various organic transformations to form new carbon-carbon bonds.
類似化合物との比較
Magnesium butane chloride is similar to other Grignard reagents, such as:
- Magnesium methyl chloride (CH₃MgCl)
- Magnesium ethyl chloride (C₂H₅MgCl)
- Magnesium phenyl chloride (C₆H₅MgCl)
Uniqueness
What sets magnesium butane chloride apart is its specific reactivity profile and the ability to form longer carbon chains compared to its methyl and ethyl counterparts. This makes it particularly useful in the synthesis of higher alkanes and complex organic molecules.
Conclusion
Magnesium butane chloride is a valuable compound in the field of organic chemistry, offering unique reactivity and versatility in various applications. Its preparation, chemical reactions, and scientific applications make it an indispensable tool for researchers and industrial chemists alike.
特性
IUPAC Name |
magnesium;butane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXHCILOWRXCEO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
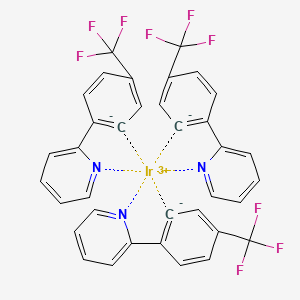
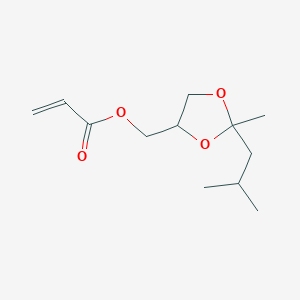
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate](/img/structure/B13398040.png)
![4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt](/img/structure/B13398048.png)
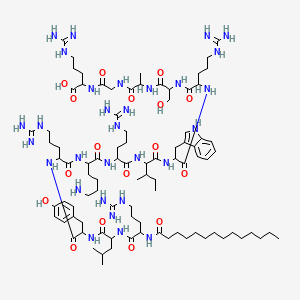
![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)

![2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole](/img/structure/B13398063.png)

![Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B13398075.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B13398076.png)
